A Technical Guide to 2-Bromo-3-(thiazol-2-yloxy)-pyridine: Synthesis, Characterization, and Medicinal Chemistry Perspective
A Technical Guide to 2-Bromo-3-(thiazol-2-yloxy)-pyridine: Synthesis, Characterization, and Medicinal Chemistry Perspective
This guide provides an in-depth technical overview of 2-Bromo-3-(thiazol-2-yloxy)-pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed analytical characterization methods. Furthermore, we will explore the significance of the pyridine-thiazole ether scaffold in the broader context of medicinal chemistry, offering insights into its potential applications.
Core Physicochemical Properties
2-Bromo-3-(thiazol-2-yloxy)-pyridine is a distinct organic molecule featuring a pyridine ring linked to a thiazole ring through an ether bridge. The presence of a bromine atom on the pyridine ring provides a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions.[1]
Chemical Structure
The structural representation of the molecule is crucial for understanding its chemical reactivity and interactions.
Caption: Chemical structure of 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
Quantitative Data Summary
The fundamental properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂OS | [2][3] |
| Molecular Weight | 257.11 g/mol | [2][3] |
| CAS Number | 1261463-50-6 | |
| Appearance | Predicted to be a solid at RT | |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Purification Protocol
The synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a common method for forming aryl ethers.[4] This protocol outlines a reliable method starting from commercially available precursors.
Synthetic Workflow
The overall process involves the deprotonation of 2-bromopyridin-3-ol followed by its reaction with 2-chlorothiazole.
Caption: Workflow for the synthesis of 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
Step-by-Step Experimental Protocol
Materials:
-
2-Bromopyridin-3-ol
-
2-Chlorothiazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromopyridin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Rationale: The use of a strong base like NaH is essential to deprotonate the hydroxyl group of the pyridine, forming a potent nucleophile. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Add 2-chlorothiazole (1.1 eq) dropwise to the reaction mixture. Rationale: The electron-deficient nature of the thiazole ring facilitates nucleophilic attack by the pyridinolate anion.
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Rationale: The aqueous workup removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-3-(thiazol-2-yloxy)-pyridine.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.[1]
Spectroscopic and Chromatographic Analysis Workflow
Caption: Standard workflow for the analytical characterization of the final compound.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiazole rings. The pyridine protons will likely appear as doublets or triplets in the aromatic region (δ 7.0-8.5 ppm). The two protons on the thiazole ring will also resonate in the aromatic region, likely as doublets.[5][6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic and heteroaromatic carbons.[1][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The expected exact mass for C₈H₅⁷⁹BrN₂OS is approximately 255.9357.
-
Purity Assessment (HPLC): The purity of the final compound should be assessed by HPLC, with the goal of achieving >95% purity for use in biological assays.
Relevance and Applications in Drug Discovery
The 2-Bromo-3-(thiazol-2-yloxy)-pyridine scaffold is of significant interest in medicinal chemistry due to the established biological activities of its constituent heterocycles.
The Thiazole Moiety: A Privileged Scaffold
The thiazole ring is a cornerstone in pharmaceutical development, present in a wide array of approved drugs such as the anti-inflammatory agent Meloxicam and the antiretroviral Ritonavir.[7] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] The thiazole nucleus serves as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[9]
The Pyridine Ring: A Versatile Component
Pyridine derivatives are also ubiquitous in pharmaceuticals and natural products.[10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. The bromopyridine moiety, in particular, is a versatile synthetic intermediate, allowing for further structural elaboration through metal-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR).[1]
The Aryl Ether Linkage
The ether linkage provides a flexible yet stable connection between the two heterocyclic rings. This linker can influence the overall conformation of the molecule, which is crucial for its interaction with a biological target. The synthesis of aryl ethers is a well-established transformation in medicinal chemistry, allowing for the generation of diverse compound libraries.[4]
The combination of these three structural features in 2-Bromo-3-(thiazol-2-yloxy)-pyridine makes it a promising starting point for the design of novel therapeutic agents targeting a range of diseases, from infectious diseases to oncology.[11][12]
Conclusion
This technical guide has provided a comprehensive overview of 2-Bromo-3-(thiazol-2-yloxy)-pyridine, from its fundamental properties and a detailed synthesis protocol to its analytical characterization and relevance in drug discovery. The insights into the individual contributions of the thiazole, bromopyridine, and ether components underscore the potential of this scaffold for the development of novel, biologically active molecules. The provided protocols offer a solid foundation for researchers to synthesize and study this compound and its derivatives in the pursuit of new therapeutic interventions.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]
-
Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. (2023). SpringerLink. [Link]
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS. [Link]
-
Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects. (2025). ResearchGate. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). PMC. [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]
-
1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. (n.d.). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC. [Link]
-
Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]
-
SYNTHESIS AND EFFICIENCY OF NEW PYRIDINE, CHROMENE AND THIAZOLE CONTAINING COMPOUNDS AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS. (n.d.). Semantic Scholar. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-3-(thiazol-2-yloxy)-pyridine CAS#: [m.chemicalbook.com]
- 4. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]
- 10. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
